molecular formula C5Cl2F8 B3041817 1,2-Dichloroperfluorocyclopentane CAS No. 376-75-0

1,2-Dichloroperfluorocyclopentane

Cat. No. B3041817
CAS RN: 376-75-0
M. Wt: 282.94 g/mol
InChI Key: UMMLBZUMYNNRAK-UHFFFAOYSA-N
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Description

1,2-Dichloroperfluorocyclopentane is a chemical compound with the molecular formula C5H2Cl2F6 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,2-Dichloroperfluorocyclopentane from 1,2-dichlorocyclopentane has been documented . The process involves the use of a pressure-resistant and corrosion-resistant reactor .


Physical And Chemical Properties Analysis

1,2-Dichloroperfluorocyclopentane is a liquid at room temperature . Its flash point is 101/760mm . More specific physical and chemical properties such as boiling point, density, and solubility would require experimental determination .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent probes are synthesized to perform specific functions in biology, chemistry, or materials science. Researchers use them for detecting molecules, cells, or biological processes. While the fluorescence properties and stability of 1,2-Dichloroperfluorocyclopentane need further investigation, it holds promise as a potential imaging agent .

Safety and Hazards

1,2-Dichloroperfluorocyclopentane is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

1,2-dichloro-1,2,3,3,4,4,5,5-octafluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F8/c6-1(8)2(7,9)4(12,13)5(14,15)3(1,10)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMLBZUMYNNRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)Cl)(F)Cl)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloroperfluorocyclopentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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